1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
Overview
Description
1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine is a chemical compound with the CAS Number 1025029-60-0 . Its IUPAC name is tert-butyl 3-(3-ethoxy-3-oxopropanoyl)-1-azetidinecarboxylate . The molecular weight of this compound is 271.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO5/c1-5-18-11(16)6-10(15)9-7-14(8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is an oil at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Functionalization
Novel Heterocyclic Amino Acid Derivatives : Azetidine and oxetane rings have been synthesized with N-Boc-azetidin-3-ylidene acetate as a starting point. This process involves DBU-catalyzed reactions and aza-Michael additions, leading to functionalized 3-substituted 3-(acetoxymethyl)azetidines and oxetane compounds. These methods showcase the versatility of azetidine derivatives in synthesizing novel amino acid derivatives (Gudelis et al., 2023).
Electrophile Trapping and Synthesis : The α-lithiation and electrophile trapping of N-Boc-2-lithio-2-azetine is a notable approach. This provides a concise route to 2-substituted 2-azetines, demonstrating the chemical reactivity and potential of azetidine derivatives in complex synthesis (Hodgson et al., 2014).
Medicinal Chemistry and Pharmaceutical Applications
Fluorinated Beta-Amino Acids : The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a fluorinated beta-amino acid, demonstrates the utility of azetidine derivatives in medicinal chemistry. Such compounds hold significant potential as building blocks in the field (Van Hende et al., 2009).
Modular Synthesis for Pharmaceutical Applications : The development of continuous flow synthesis for azetines and azetidines, using N-Boc-3-iodoazetidine as a common precursor, highlights the application of azetidine derivatives in streamlined pharmaceutical production. This approach addresses sustainability concerns while facilitating the synthesis of important pharmaceutical intermediates (Colella et al., 2021).
Advanced Research and Development
Strain-Release-Driven Synthesis : The exploitation of ring strain in azabicyclo[1.1.0]butane for the modular synthesis of azetidines is an innovative approach. This method, applied to the synthesis of cobimetinib, a pharmaceutical compound, underscores the research potential of azetidine derivatives in developing new synthesis methods (Fawcett et al., 2019).
Constrained Peptidomimetics and Azetidines : The study on the reactivity profile of lithiated N-Boc-2-arylazetidines for the generation of peptidomimetics and 2,2-disubstituted azetidines fills a crucial gap in the understanding of these heterocycles. This research could lead to new avenues in the synthesis of complex molecules and pharmaceuticals (Parisi et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)6-10(15)9-7-14(8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLHLSSKQJCGIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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